

Comparative Crystallographic Data of Pyrazolone Derivatives

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Compound of Interest

Compound Name: *3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol*
CAS No.: 2046-03-9
Cat. No.: B1301607

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The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of three distinct pyrazolone derivatives. This data allows for a direct comparison of their solid-state structures.

| Parameter | Derivative 1: 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate[1] | Derivative 2: A pyrazole-pyrazoline hybrid[2] | Derivative 3: Another pyrazole-pyrazoline hybrid[2] |
|--------------------------|---|---|---|
| Chemical Formula | C ₁₁ H ₁₉ N ₃ O ₈ | Not Specified | Not Specified |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2 ₁ /c | P-1 | P2 ₁ /n |
| a (Å) | 14.379(3) | 9.348(2) | 21.54552(17) |
| b (Å) | 6.8920(14) | 9.793(2) | 7.38135(7) |
| c (Å) | 15.654(3) | 16.366(4) | 22.77667(19) |
| α (°) | 90 | 87.493(6) | 90 |
| β (°) | 103.45(3) | 87.318(6) | 101.0921(8) |
| γ (°) | 90 | 84.676(6) | 90 |
| Volume (Å ³) | 1508.8(5) | Not Specified | Not Specified |
| Z | 4 | 4 | 8 |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures for pyrazolone derivatives typically follows a standardized protocol in single-crystal X-ray diffraction.[3][4] A generalized methodology is outlined below.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful diffraction experiment.[4] Pyrazolone derivatives are typically crystallized from a suitable solvent or a mixture of solvents by slow evaporation, cooling, or vapor diffusion methods. A well-formed crystal, free of visible

defects and with dimensions typically in the range of 0.1 to 0.5 mm, is selected under a polarizing microscope.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. This can be achieved using a cryoloop, a glass fiber with a small amount of oil or grease, or a specialized crystal mount. The mounting medium should be inert and not interfere with the X-ray diffraction pattern.

Data Collection

The mounted crystal is placed on the diffractometer and cooled to a low temperature, typically 100-150 K, using a stream of cold nitrogen gas.[3] This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern. The diffractometer, equipped with an X-ray source (commonly Mo K α or Cu K α radiation) and a detector, collects a series of diffraction images as the crystal is rotated through a range of angles.[3][5]

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other structural variables to achieve the best possible agreement between the observed and calculated diffraction patterns.[5] The quality of the final refined structure is assessed by parameters such as the R-factor.

Alternative Characterization Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques are commonly used to characterize pyrazolone derivatives, especially when suitable single crystals cannot be obtained.

- Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials.[6] While it does not provide the same level of detail as single-crystal XRD, it is

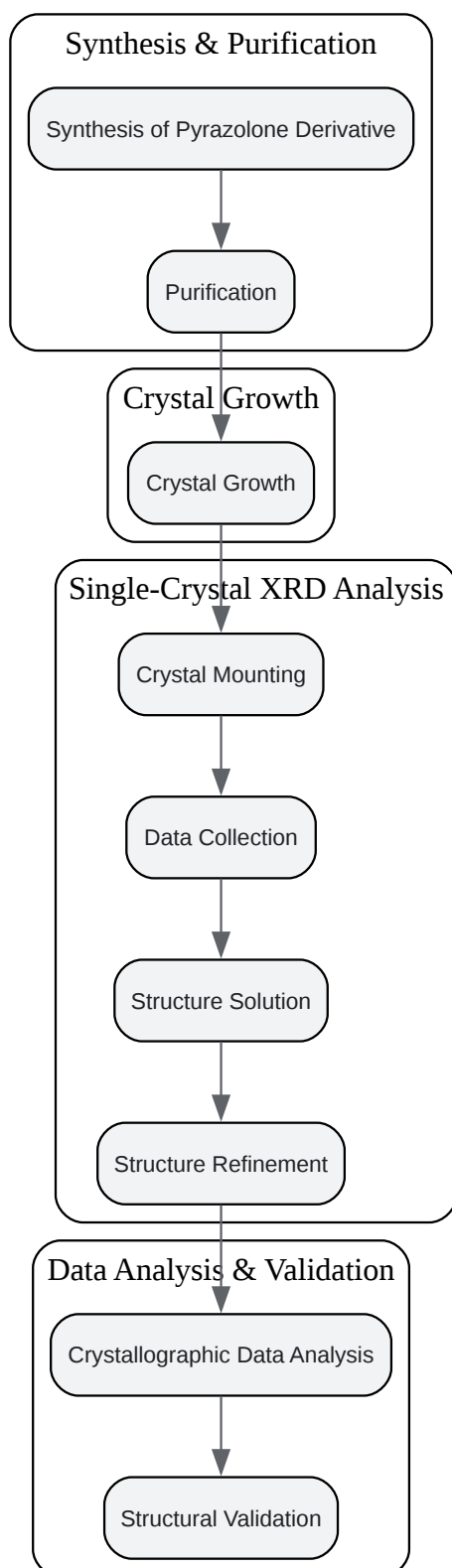
useful for phase identification, purity assessment, and determining unit cell parameters.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for elucidating the molecular structure of pyrazolone derivatives in solution.[7] They provide information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to confirm the connectivity of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[8]
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Each of these techniques provides complementary information, and a combination of methods is often employed for the comprehensive characterization of novel pyrazolone derivatives.

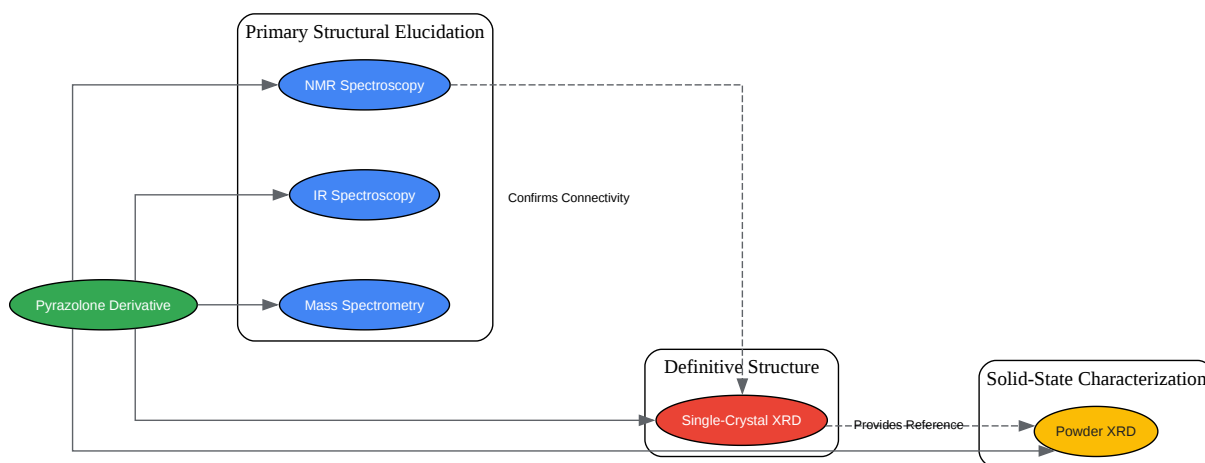
Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for single-crystal X-ray diffraction analysis and the logical relationship between different characterization techniques.



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Caption: Experimental workflow for single-crystal X-ray diffraction of pyrazolone derivatives.



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Caption: Interplay of analytical techniques for pyrazolone derivative characterization.

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